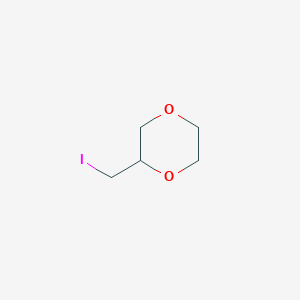

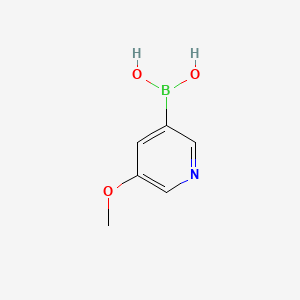

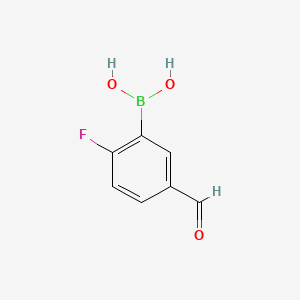

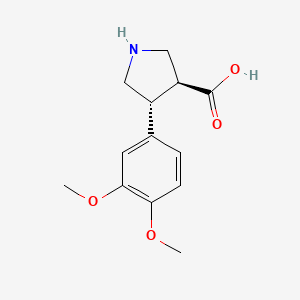

(3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid, or (3S,4R)-4-DMPPC, is an organic compound with a wide range of potential applications in scientific research. It is a versatile compound with a broad range of chemical and physical properties, making it an attractive choice for laboratory experiments.

Scientific Research Applications

Synthesis and Structural Characterization

The compound has been utilized as a starting material for the synthesis of a variety of heterocyclic compounds, demonstrating its versatility in organic synthesis. For instance, Zinchenko et al. (2009) explored its reaction with carbonyl compounds and nitrous acid to synthesize dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines, showcasing its utility in acid cyclization processes for creating complex heterocyclic structures (Zinchenko et al., 2009). Similarly, Menegazzo et al. (2006) described the synthesis of a beta-foldamer containing pyrrolidin-2-one rings starting from a related compound, which was characterized to adopt a 12-helix conformation through NMR analysis and molecular dynamics simulations (Menegazzo et al., 2006).

Chemical Reactions and Functionalization

Kang et al. (2015) demonstrated the potential of cyclic amines, including pyrrolidine, to undergo redox-annulations with α,β-unsaturated aldehydes and ketones, leading to the formation of ring-fused pyrrolines. This process involves carboxylic acid-promoted generation of a conjugated azomethine ylide followed by 6π-electrocylization, highlighting the reactivity of such compounds in complex chemical transformations (Kang et al., 2015).

Crystal and Molecular Structure Analysis

Research has also focused on analyzing the crystal and molecular structures of derivatives of (3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid to understand their conformational properties. Grabowski et al. (2004) investigated the crystal and molecular structures of related compounds, emphasizing the significance of intramolecular dihydrogen bonds and their impact on molecular geometry, supported by Bader theory and model calculations (Grabowski et al., 2004).

Exploration in Drug Discovery

While focusing on scientific research applications and avoiding drug use and dosage discussions, it's notable that compounds of this structural class have been investigated for their potential in drug discovery. Wang et al. (2001) discussed the synthesis and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores, revealing insights into their interaction with the enzyme's active site and the importance of specific substituents for binding efficacy (Wang et al., 2001).

properties

IUPAC Name |

(3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-17-11-4-3-8(5-12(11)18-2)9-6-14-7-10(9)13(15)16/h3-5,9-10,14H,6-7H2,1-2H3,(H,15,16)/t9-,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPIXKKRVLZQIU-VHSXEESVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CNCC2C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2CNC[C@H]2C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376091 |

Source

|

| Record name | (3S,4R)-4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid | |

CAS RN |

1049980-11-1 |

Source

|

| Record name | (3S,4R)-4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.